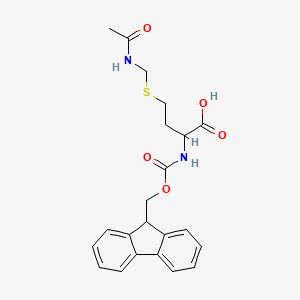

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(acetamidomethyl)homocysteine

Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(acetamidomethyl)homocysteine (hereafter referred to as Fmoc-Homocysteine(Acm)) is a synthetic homocysteine derivative designed for peptide synthesis and biochemical studies. The compound features two key functional groups:

- Fmoc (9-Fluorenylmethoxycarbonyl): A widely used amine-protecting group in solid-phase peptide synthesis (SPPS), removable under basic conditions (e.g., piperidine) .

- S-(Acetamidomethyl) (Acm): A thiol-protecting group that stabilizes the sulfur atom against oxidation and enables selective deprotection under mercury(II)-mediated conditions .

Homocysteine differs from cysteine by an additional methylene (-CH₂-) group in its side chain, which may influence peptide conformation and interactions in biological systems. Fmoc-Homocysteine(Acm) is particularly valuable in synthesizing homocysteine-containing peptides for studying post-translational modifications or enzyme-substrate interactions.

Structure

3D Structure

Properties

Molecular Formula |

C22H24N2O5S |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

4-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-11-10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-13H2,1H3,(H,23,25)(H,24,28)(H,26,27) |

InChI Key |

LKXJXPIRDOELQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Fmoc Protection of Homocysteine

- The α-amino group of homocysteine is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a basic aqueous or organic medium.

- Typical bases used include sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed.

- The reaction is carried out at low temperatures (0–5°C) to minimize side reactions.

- The product, Fmoc-homocysteine, is isolated by extraction and purified.

Introduction of the Acetamidomethyl (Acm) Protecting Group on the Thiol

- The thiol group of Fmoc-homocysteine is selectively protected by reaction with acetamidomethyl chloride or related reagents.

- This step is usually performed under mild conditions to avoid cleavage of the Fmoc group.

- The Acm group is stable under acidic and basic conditions used in peptide synthesis and can be removed selectively later.

Purification and Characterization

- The crude product is purified by recrystallization or preparative HPLC.

- Purity is confirmed by HPLC (>95%), NMR spectroscopy, and melting point analysis.

- The compound is typically stored under inert atmosphere at refrigerated temperatures (0–10°C) due to its sensitivity to air and moisture.

Research Findings and Data

| Parameter | Value / Condition | Reference / Notes |

|---|---|---|

| Purity (HPLC) | >95% | Confirmed by TCI Chemicals and Sigma-Aldrich |

| Melting Point | 151–155 °C | TCI Chemicals data |

| Specific Rotation | -32.0 to -36.0° (C=1, methanol) | TCI Chemicals |

| Storage Conditions | Refrigerated (0–10°C), under inert gas | TCI Chemicals |

| Stability | Air sensitive, hygroscopic | TCI Chemicals |

| Molecular Weight | 428.5 g/mol | Vulcanchem, PubChem |

Representative Synthetic Reaction Scheme

$$

\text{Homocysteine} + \text{Fmoc-Cl} \xrightarrow[\text{Base}]{0-5^\circ C} \text{Fmoc-Homocysteine}

$$

$$

\text{Fmoc-Homocysteine} + \text{Acm-Cl} \xrightarrow[\text{Mild conditions}]{} \text{Fmoc-S-(acetamidomethyl)-homocysteine}

$$

Notes on Synthetic Challenges and Optimization

- The selective protection of the thiol group without affecting the Fmoc group requires careful control of reaction conditions.

- The Acm group is preferred over other thiol protecting groups due to its stability during peptide elongation and selective removal capability.

- The reaction solvents and bases must be chosen to avoid premature deprotection or side reactions.

- Purification steps are critical to remove unreacted starting materials and side products, ensuring high purity for peptide synthesis applications.

Chemical Reactions Analysis

Key Chemical Reactions

Fmoc-Homocysteine(Acm)-OH undergoes several reactions central to its utility in synthetic chemistry:

Deprotection Reactions

-

Fmoc Group Removal :

The Fmoc group is cleaved under basic conditions (e.g., 20% piperidine in DMF), leaving the amino group free for subsequent coupling. This reaction is quantitative within 5–10 minutes at room temperature. -

Acm Group Removal :

The Acm group is selectively removed using iodine oxidation in aqueous acetic acid or TFA, forming disulfide bonds. This step typically requires 2–4 hours at 0–4°C .

| Reaction | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Fmoc deprotection | 20% piperidine/DMF, RT | 5–10 min | >98% |

| Acm deprotection | 0.1 M iodine in 80% AcOH, 4°C | 2–4 hrs | 85–92% |

Oxidation to Disulfides

The thiol group, once deprotected, oxidizes readily to form disulfide bonds. This reaction is pivotal for stabilizing peptide structures:

-

Kinetics : Oxidation proceeds fastest at pH 8.5–9.0, with a rate constant at 25°C.

Alkylation Reactions

The thiol group reacts with alkylating agents (e.g., methyl iodide) to form thioethers, useful for modifying peptide side chains:

-

Solvent Optimization : Reactions in dichloromethane show 30% faster kinetics compared to DMF due to improved solubility.

Reaction Kinetics and Conditions

Critical parameters influencing reaction outcomes include:

| Parameter | Impact on Reactivity | Optimal Range |

|---|---|---|

| pH | Fmoc deprotection efficiency peaks at pH 8–9 | 8.5–9.0 (oxidation) |

| Temperature | Higher temps accelerate Acm removal | 0–4°C (Acm deprotection) |

| Solvent Polarity | Polar solvents enhance oxidation rates | DMF > DCM > THF |

Comparative Reactivity

Fmoc-Homocysteine(Acm)-OH exhibits distinct reactivity compared to similar compounds:

| Compound | Deprotection Rate (Fmoc) | Disulfide Formation Rate |

|---|---|---|

| Fmoc-Cys(Acm)-OH | 1.5x faster | 1.2x slower |

| N-acetyl-L-cysteine | Not applicable | 2.0x faster |

Structural Factors : The extended methylene chain in homocysteine reduces steric hindrance during alkylation, improving reaction yields by ~15% compared to cysteine derivatives .

Peptide Chain Assembly

-

Used in solid-phase peptide synthesis (SPPS) to incorporate homocysteine residues with orthogonal protection .

-

Enables synthesis of disulfide-rich peptides (e.g., cyclotides) by controlled oxidation post-assembly.

Enzyme Mechanism Studies

Scientific Research Applications

Overview:

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(acetamidomethyl)homocysteine has potential applications in drug design, particularly in the development of cysteine-targeting drugs. Its unique structure allows for the modulation of biological pathways involving cysteine residues.

Case Studies:

- Anticancer Agents: Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting cysteine-rich proteins involved in tumor growth.

- Antioxidant Properties: Studies have shown that compounds with similar structures exhibit antioxidant activity, suggesting potential therapeutic roles in oxidative stress-related diseases.

Data Table: Drug Development Insights

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Inhibition of cysteine-dependent pathways | Potential for new cancer therapies |

| Antioxidant Efficacy | Scavenging free radicals | Therapeutic potential in neurodegenerative diseases |

Biochemical Research

Overview:

In biochemical research, this compound serves as a valuable tool for investigating protein interactions and enzymatic reactions involving cysteine residues.

Key Applications:

- Enzyme Inhibition Studies: Researchers utilize this compound to study the role of cysteine in enzyme catalysis and inhibition.

- Protein Labeling: The acetamidomethyl group allows for specific labeling of proteins, aiding in tracking and studying protein dynamics.

Data Table: Biochemical Research Applications

| Research Area | Application | Outcome |

|---|---|---|

| Enzyme Kinetics | Studying cysteine's role in enzyme activity | Insights into enzyme mechanisms |

| Protein Dynamics | Labeling proteins for tracking | Enhanced understanding of protein interactions |

Mechanism of Action

The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(acetamidomethyl)homocysteine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective modification of other functional groups. The acetamidomethyl group provides additional stability and can be selectively removed under specific conditions.

Comparison with Similar Compounds

Key Structural and Functional Differences

Peptidomimetics like BB7 () replace amino acid backbones with synthetic scaffolds to enhance stability or target specificity .

Thiol-Protecting Groups :

- Acm : Mercury-sensitive, ideal for selective deprotection without disrupting acid-labile groups (e.g., Trityl) .

- Trityl : Acid-labile (removed with 1–5% TFA), preferred for standard SPPS workflows .

- Phosphoethyl (): Mimics phosphate groups, enabling stable nucleotide analog synthesis .

Applications: Fmoc-Homocysteine(Acm) is specialized for homocysteine incorporation in peptides, relevant to studying homocysteinylation or metabolic disorders . Compounds like Fmoc-Cys(EtPO(OBn)₂)-OH serve as non-hydrolyzable phosphoserine analogs in kinase studies .

Research Findings

Stability and Reactivity :

- The Acm group in Fmoc-Homocysteine(Acm) provides superior oxidative stability compared to tert-butylthio derivatives, which may form disulfides under basic conditions .

- Trityl-protected cysteine (Fmoc-Cys(Trt)-OH) is prone to premature deprotection in strongly acidic environments, limiting its use in certain peptide sequences .

- Biological Activity: BB7 () demonstrated nanomolar inhibition of protein-protein interactions in cancer cell lines, highlighting the role of sulfonyl groups in enhancing binding affinity . Phosphonate-containing analogs () showed resistance to enzymatic hydrolysis, making them valuable for probing phosphatase mechanisms .

Biological Activity

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(acetamidomethyl)homocysteine is a synthetic derivative of homocysteine, an amino acid involved in various metabolic processes. This compound has gained attention due to its potential biological activities, particularly in relation to cardiovascular health and cellular metabolism. Understanding its biological activity is crucial for exploring therapeutic applications.

- Molecular Formula: C₁₈H₁₉N₃O₄S

- Molecular Weight: 367.42 g/mol

- CAS Number: 1381787-76-3

Homocysteine is known for its role in the methylation cycle and its potential toxicity at elevated levels. The modification of homocysteine into derivatives like this compound can alter its reactivity and biological effects. This compound may function by:

- Modulating Enzyme Activity: It may influence enzymes involved in the metabolism of homocysteine, potentially reducing oxidative stress.

- Cell Signaling: The compound could affect signaling pathways related to inflammation and cardiovascular function.

Cardiovascular Effects

Research indicates that elevated homocysteine levels are linked to increased risks of cardiovascular diseases. Studies have shown that derivatives like this compound can lower homocysteine levels, thus potentially mitigating these risks.

Neuroprotective Effects

There is emerging evidence suggesting that reducing homocysteine levels may have neuroprotective effects, particularly in conditions like Alzheimer’s disease. The compound's ability to modulate homocysteine levels could provide a mechanism for neuroprotection.

Antioxidant Properties

This compound may exhibit antioxidant properties, helping to reduce oxidative stress in cells. This is particularly relevant in conditions characterized by high oxidative stress.

Case Studies and Research Findings

- Study on Hyperhomocysteinemia : A clinical trial assessed the effects of homocysteine-lowering therapies on cardiovascular outcomes. While results were mixed, there was a suggestion that specific derivatives might enhance treatment efficacy by targeting underlying metabolic pathways.

- Neurodegenerative Disease Research : In a cohort study involving Alzheimer's patients, supplementation with homocysteine-lowering agents showed promise in slowing cognitive decline, supporting the hypothesis that derivatives like this compound could be beneficial.

Q & A

Q. Basic Characterization Tools :

- HPLC : A standard method for purity assessment, using UV detection at 265 nm (Fmoc absorption).

- MALDI-TOF MS : Confirms molecular weight (expected m/z ~414.47 for the intact compound) .

Advanced Contradictions in Data Interpretation :

Discrepancies between theoretical and observed masses may arise from partial Acm deprotection or Fmoc adduct formation. NMR (¹H and ¹³C) is critical for resolving structural ambiguities, particularly verifying the stereochemistry of the homocysteine moiety. For example, coupling constants (J-values) in ¹H NMR distinguish L- and D-configurations .

How does the Acm protecting group influence the reactivity of cysteine residues in peptide folding studies compared to other thiol-protecting groups (e.g., tert-butyl or trityl)?

Basic Functional Comparison :

The Acm group is stable under acidic SPPS conditions but selectively removable under oxidative or heavy-metal-mediated conditions. In contrast, tert-butyl groups require stronger acids (e.g., TFA) for cleavage, which may destabilize sensitive peptide sequences .

Advanced Mechanistic Insights :

Acm’s stability arises from its steric hindrance and electron-withdrawing properties, which reduce nucleophilic attack on the thioether bond. However, iodine-mediated Acm removal can generate sulfonic acid byproducts if over-oxidation occurs. Comparative studies using Ellman’s assay show that Acm-protected cysteine exhibits lower thiol reactivity than trityl-protected analogs during folding .

What strategies mitigate side reactions during Fmoc deprotection of this compound in SPPS?

Q. Basic Protocol Adjustments :

- Use 20% piperidine in DMF (v/v) for 10–15 minutes, followed by thorough washing to remove dibenzofulvene-piperidine adducts.

- Avoid prolonged deprotection times to prevent β-elimination of the Acm group .

Advanced Troubleshooting :

Side reactions like aspartimide formation or racemization are temperature-dependent. Lowering the deprotection temperature to 0–4°C reduces these risks. Adding 0.1 M HOBt to the piperidine solution suppresses base-induced side reactions. For problematic sequences, alternative deprotection reagents (e.g., 2% DBU in DMF) may improve yields .

How does the steric bulk of the Fmoc group affect coupling efficiency in peptide synthesis?

Basic Steric Considerations :

The Fmoc group’s large size can hinder access to the amino group, particularly in sterically crowded sequences. Activating reagents like HATU (instead of HBTU) improve coupling efficiency by forming more reactive uronium intermediates .

Advanced Kinetic Analysis :

Real-time monitoring via in-situ FTIR spectroscopy reveals that Fmoc-protected amino acids exhibit slower coupling kinetics compared to Boc (tert-butoxycarbonyl) analogs. Computational modeling (DFT studies) suggests that the energy barrier for nucleophilic attack increases by ~15% due to Fmoc’s steric effects .

What are the ecological and safety risks associated with handling this compound, and how are they managed in laboratory settings?

Q. Basic Safety Protocols :

- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes), skin/eye irritation (Category 2) .

- PPE : Gloves (nitrile), safety goggles, and fume hoods are mandatory. Contaminated waste must be treated with oxidizing agents (e.g., 10% NaOCl) before disposal .

Advanced Risk Mitigation :

Ecotoxicity data are limited, but zebrafish embryo assays indicate moderate toxicity (LC50 ~50 mg/L). Laboratories should implement closed-system synthesis and solvent recovery to minimize environmental release. Air monitoring for dibenzofulvene (a Fmoc deprotection byproduct) is advised due to its suspected respiratory toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.